3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
Overview
Description
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C11H13ClF3N and a molecular weight of 251.68 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutanone Intermediate: The initial step involves the preparation of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one.
Reduction to Cyclobutan-1-amine: The cyclobutanone intermediate is then reduced to form 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine.
Formation of Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products:
Oxidation Products: Oxides, imines.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted phenyl compounds.
Scientific Research Applications
Chemistry:
Building Block: Used as a versatile building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biochemical Studies: Employed in studies involving enzyme interactions and protein binding due to its unique structural features.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylamine
- 3-(Trifluoromethyl)phenylcyclobutanone
- 2-(Trifluoromethyl)phenylcyclobutan-1-amine hydrochloride
Uniqueness: 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNMPALGPKPXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-26-9, 1807939-34-9 | |
Record name | 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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